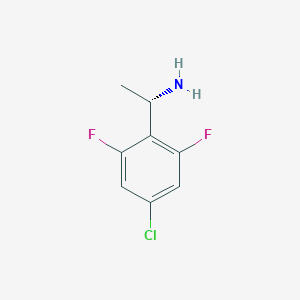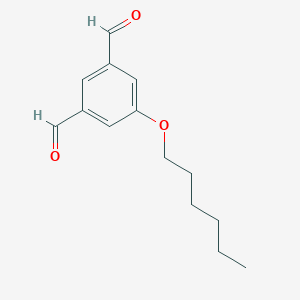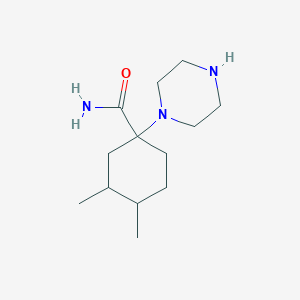
3,4-Dimethyl-1-(piperazin-1-yl)cyclohexane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethyl-1-(piperazin-1-yl)cyclohexane-1-carboxamide is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-1-(piperazin-1-yl)cyclohexane-1-carboxamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve bulk manufacturing and custom synthesis processes. Companies like ChemScene provide bulk manufacturing, sourcing, and procurement services for this compound .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dimethyl-1-(piperazin-1-yl)cyclohexane-1-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include sulfonium salts, DBU, and PhSH. The reaction conditions often involve basic environments and specific temperature controls to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with sulfonium salts and DBU leads to protected piperazines, which can be further deprotected to yield the final compound .
Wissenschaftliche Forschungsanwendungen
3,4-Dimethyl-1-(piperazin-1-yl)cyclohexane-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds.
Medicine: It is explored for its potential use in developing new pharmaceuticals with improved efficacy and reduced side effects.
Wirkmechanismus
The mechanism of action of 3,4-Dimethyl-1-(piperazin-1-yl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s piperazine moiety is known to interact with dopamine and serotonin receptors, making it useful in the development of antipsychotic drugs . Additionally, its structure allows it to participate in various biochemical pathways, leading to its diverse biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimetazidine: Used in the treatment of angina pectoris.
Ranolazine: Used for chronic angina.
Befuraline: An antidepressant.
Aripiprazole: An antipsychotic.
Quetiapine: An antipsychotic.
Indinavir: An antiretroviral.
Sitagliptin: Used for diabetes.
Vestipitant: An investigational drug for anxiety and depression.
Uniqueness
What sets 3,4-Dimethyl-1-(piperazin-1-yl)cyclohexane-1-carboxamide apart from these similar compounds is its unique structure, which provides distinct interactions with molecular targets. This uniqueness allows it to be explored for a broader range of applications in scientific research and industry.
Eigenschaften
Molekularformel |
C13H25N3O |
|---|---|
Molekulargewicht |
239.36 g/mol |
IUPAC-Name |
3,4-dimethyl-1-piperazin-1-ylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C13H25N3O/c1-10-3-4-13(12(14)17,9-11(10)2)16-7-5-15-6-8-16/h10-11,15H,3-9H2,1-2H3,(H2,14,17) |
InChI-Schlüssel |
OCGZKFQCSKTTTE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1C)(C(=O)N)N2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




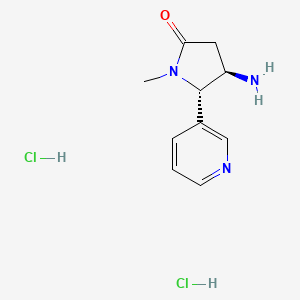

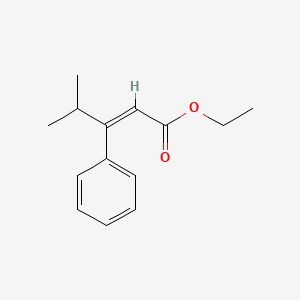
![3-((1h-Benzo[d]imidazol-2-yl)thio)propanal](/img/structure/B13638123.png)
![(1R)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-ol](/img/structure/B13638136.png)
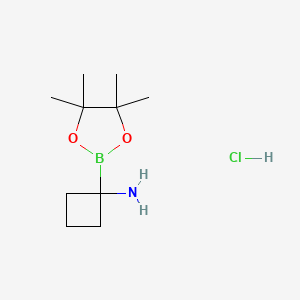


![1-(7-Azabicyclo[2.2.1]heptan-1-yl)ethanol](/img/structure/B13638151.png)
